molecular formula C22H23ClN2O2 B2744234 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one CAS No. 782464-93-1

4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one

Cat. No.: B2744234
CAS No.: 782464-93-1
M. Wt: 382.89
InChI Key: VOZJAZPQVOZEIF-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives.

Mechanism of Action

Target of Action

It’s known that similar compounds have shown significant antibacterial and antifungal activity , suggesting that the targets could be key proteins or enzymes in these organisms.

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes in the target organisms . This interaction often results in the death of the target organisms, thereby exhibiting its antimicrobial activity .

Result of Action

The compound exhibits significant antibacterial and antifungal activity . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or death of the target organisms.

Chemical Reactions Analysis

4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include methanol, sodium cyanoborohydride, and various aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

4-[(4-Benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one lies in its specific substitution pattern and the resulting biological activity, which may offer advantages over other similar compounds in terms of potency and selectivity.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-16-11-21-19(13-20(16)23)18(12-22(26)27-21)15-25-9-7-24(8-10-25)14-17-5-3-2-4-6-17/h2-6,11-13H,7-10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZJAZPQVOZEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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